molecular formula C23H20ClN3O B11433416 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11433416
M. Wt: 389.9 g/mol
InChI Key: LUVBVUOHDSOPOO-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of halogenated or nitrated pyrazoloquinoline derivatives.

Scientific Research Applications

4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is unique due to its specific combination of a pyrazole ring fused to a quinoline moiety, along with the presence of a chlorophenyl group

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H20ClN3O/c1-14-20-21(15-10-12-16(24)13-11-15)22-18(8-5-9-19(22)28)25-23(20)27(26-14)17-6-3-2-4-7-17/h2-4,6-7,10-13,21,25H,5,8-9H2,1H3

InChI Key

LUVBVUOHDSOPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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